2-Propenoic acid, 3-cyclopentyl-2-methyl-
Description
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Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-cyclopentyl-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C9H14O2/c1-7(9(10)11)6-8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,10,11) |
InChI Key |
CJCPUSYBAQVMQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1CCCC1)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Propenoic Acid, 3 Cyclopentyl 2 Methyl
Retrosynthetic Analysis and Key Disconnections for 2-Propenoic Acid, 3-Cyclopentyl-2-Methyl-
A retrosynthetic analysis of 2-Propenoic acid, 3-cyclopentyl-2-methyl- primarily involves disconnections of the carbon-carbon bonds that form the core structure. The most logical disconnections are those that simplify the molecule into readily available or easily synthesizable starting materials. Two primary retrosynthetic pathways are considered: an aldol-type condensation approach and an olefination approach.
Aldol-Type Condensation Pathway: This strategy disconnects the C2-C3 bond, leading to two key synthons: a cyclopentyl aldehyde or ketone and a propionate (B1217596) derivative. A plausible forward synthesis based on this disconnection would involve the reaction of cyclopentanecarbaldehyde (B151901) with the enolate of a propanoic acid derivative, followed by dehydration. Alternatively, the reaction could start from cyclopentyl methyl ketone, which can be synthesized via Friedel-Crafts acylation of cyclopentane. vulcanchem.com This ketone could then undergo an aldol (B89426) condensation with a suitable two-carbon component, followed by oxidation to the carboxylic acid. vulcanchem.com
Olefination Pathway (Wittig/Horner-Wadsworth-Emmons Type): This approach disconnects the C2=C3 double bond. The retrosynthesis leads to cyclopentanecarbaldehyde and a phosphonium (B103445) ylide or a phosphonate (B1237965) carbanion derived from 2-halopropanoic acid. The Horner-Wadsworth-Emmons (HWE) reaction is often preferred for the synthesis of α,β-unsaturated esters as it typically provides excellent control over the geometry of the double bond and uses milder reaction conditions.
A summary of these key disconnections is presented in the table below.
| Disconnection Approach | Key Precursors | Forward Synthetic Reaction |
| Aldol-Type Condensation | Cyclopentanecarbaldehyde and Propanoic acid derivative | Aldol Condensation followed by dehydration |
| Olefination | Cyclopentanecarbaldehyde and 2-halopropanoic acid derivative | Wittig or Horner-Wadsworth-Emmons Reaction |
Stereoselective Synthesis Approaches to 2-Propenoic Acid, 3-Cyclopentyl-2-Methyl- Isomers
The structure of 2-Propenoic acid, 3-cyclopentyl-2-methyl- presents the possibility of E/Z isomerism around the double bond. Achieving stereocontrol to selectively synthesize one isomer is a significant challenge in modern organic synthesis.
Diastereoselective Pathways
The primary goal of diastereoselective pathways in this context is the control of the double bond geometry. The choice of synthetic route can heavily influence the E/Z ratio of the final product.
Horner-Wadsworth-Emmons Reaction: This reaction is a powerful tool for the stereoselective synthesis of alkenes. By modifying the phosphonate reagent and reaction conditions, it is often possible to favor the formation of either the E or Z isomer. For example, the use of unstabilized ylides generally leads to the Z-alkene, while stabilized ylides favor the E-alkene.
Aldol Condensation: The stereochemical outcome of aldol condensations can be influenced by the reaction conditions, such as the choice of base, solvent, and temperature. The subsequent dehydration step can also be controlled to favor the formation of the thermodynamically more stable E-isomer.
Enantioselective Pathways
While the target molecule itself is achiral, the introduction of chirality can be envisioned through asymmetric modifications. For instance, an enantioselective reduction of the carboxylic acid to an allylic alcohol or an asymmetric addition to the double bond would generate chiral centers.
Recent advances in catalysis have provided numerous methods for the enantioselective synthesis of related α,β-unsaturated compounds. For example, chiral secondary amine catalysis has been effectively used in the asymmetric synthesis of natural products containing α,β-unsaturated aldehyde motifs. mdpi.com Such strategies could be adapted for the synthesis of chiral derivatives of 2-Propenoic acid, 3-cyclopentyl-2-methyl-.
Novel Catalytic Routes for the Preparation of 2-Propenoic Acid, 3-Cyclopentyl-2-Methyl-
Modern catalysis offers several innovative approaches that could be applied to the synthesis of 2-Propenoic acid, 3-cyclopentyl-2-methyl-, potentially offering higher efficiency and selectivity.
Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysis is a cornerstone of modern organic synthesis. A plausible route could involve the Heck reaction between a cyclopentyl-containing species and a 2-methylpropenoate derivative. While more commonly applied to aryl halides, advancements in catalysis have expanded the scope of the Heck reaction to include alkyl halides.
Metathesis Reactions: Olefin metathesis, particularly cross-metathesis using catalysts like Grubbs' or Schrock's catalysts, could be a viable strategy. vulcanchem.com This would involve the reaction of cyclopentene (B43876) with a suitable 2-methyl-2-propenoic acid derivative.
Direct C-H Activation: Emerging strategies involving the direct catalytic activation of C-H bonds could provide a more atom-economical synthesis. For instance, palladium-catalyzed dehydrogenation of a saturated carboxylic acid precursor could directly yield the desired α,β-unsaturated product. researchgate.net
The table below summarizes some potential novel catalytic approaches.
| Catalytic Method | Potential Reactants | Key Advantages |
| Palladium-Catalyzed Heck Reaction | Cyclopentyl halide and Methyl 2-methylpropenoate | High functional group tolerance |
| Olefin Cross-Metathesis | Cyclopentene and 2-Methylpropenoic acid | Direct formation of the C=C bond |
| Direct C-H Dehydrogenation | 3-Cyclopentyl-2-methylpropanoic acid | High atom economy |
Green Chemistry Principles in the Synthesis of 2-Propenoic Acid, 3-Cyclopentyl-2-Methyl-
Applying the principles of green chemistry to the synthesis of 2-Propenoic acid, 3-cyclopentyl-2-methyl- is crucial for developing sustainable and environmentally friendly processes.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like catalytic C-H activation and metathesis generally have higher atom economies than classical olefination reactions that generate stoichiometric byproducts.
Use of Safer Solvents and Reagents: The choice of solvents and reagents should prioritize those with lower toxicity and environmental impact. For instance, exploring solvent-free aldol condensations or using water as a solvent where possible can significantly improve the green profile of the synthesis.
Catalysis: The use of catalytic reagents is inherently greener than using stoichiometric reagents as they are used in smaller quantities and can often be recycled and reused.
Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers several advantages, including high selectivity, mild reaction conditions, and the use of renewable resources. For example, carboxylic acid reductases (CARs) can be used for the selective reduction of carboxylic acids to alcohols. rsc.org
Scale-Up Considerations in the Synthesis of 2-Propenoic Acid, 3-Cyclopentyl-2-Methyl-
The transition from a laboratory-scale synthesis to industrial production presents several challenges that must be addressed.
Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction kinetics and thermodynamics is essential for safe and efficient scale-up. Exothermic reactions, such as some aldol condensations, require careful temperature control to prevent runaway reactions. Continuous flow reactors can offer better control over reaction parameters compared to batch reactors. researchgate.net
Mixing and Mass Transfer: In heterogeneous reactions or reactions involving multiple phases, efficient mixing is crucial to ensure consistent reaction rates and yields. The efficiency of mixing can change significantly with the scale of the reaction vessel.
Purification: The purification of the final product on a large scale can be challenging. The choice of purification method (e.g., distillation, crystallization, chromatography) will depend on the physical properties of the product and impurities. The development of a robust and scalable purification protocol is a critical aspect of process development.
Cost and Availability of Starting Materials: The cost and availability of starting materials become increasingly important at larger scales. The chosen synthetic route should ideally utilize readily available and inexpensive precursors. catsci.com
Reaction Mechanisms and Chemical Transformations of 2 Propenoic Acid, 3 Cyclopentyl 2 Methyl
Electrophilic and Nucleophilic Addition Reactions Across the Alkene Moiety
The carbon-carbon double bond in 2-Propenoic acid, 3-cyclopentyl-2-methyl- is electron-deficient due to the electron-withdrawing effect of the adjacent carboxylic acid group. This electronic nature dictates its reactivity towards electrophiles and nucleophiles.
Electrophilic Addition: While the double bond is deactivated towards electrophiles compared to a simple alkene, electrophilic addition can still occur, often requiring more forcing conditions. The addition of unsymmetrical reagents like hydrogen halides (HX) is expected to proceed via a mechanism where the initial protonation occurs at the carbonyl oxygen. This leads to a resonance-stabilized carbocation with positive charge delocalized over the α- and β-carbons. Subsequent attack by the nucleophile (X⁻) at the β-carbon results in the 1,4-addition product, which then tautomerizes to the more stable keto form. This regioselectivity is contrary to Markovnikov's rule. libretexts.org
Nucleophilic Addition (Michael Addition): The β-carbon of the α,β-unsaturated system is electrophilic and susceptible to attack by nucleophiles in a conjugate addition reaction, commonly known as the Michael addition. libretexts.org A wide range of soft nucleophiles, such as enolates, amines, and thiols, can add to the double bond. The reaction is typically base-catalyzed and proceeds through a resonance-stabilized enolate intermediate before protonation to yield the saturated product.
Table 1: Predicted Addition Reactions of 2-Propenoic Acid, 3-Cyclopentyl-2-Methyl-
| Reaction Type | Reagent | Expected Major Product |
|---|---|---|
| Hydrohalogenation | HBr | 3-Bromo-3-cyclopentyl-2-methylpropanoic acid |
| Hydration (acid-catalyzed) | H₂O, H⁺ | 3-Cyclopentyl-3-hydroxy-2-methylpropanoic acid |
| Michael Addition | Diethyl malonate, NaOEt | Diethyl 2-(1-carboxy-2-cyclopentyl-1-methylethyl)malonate |
| Addition of Amines | Diethylamine | 3-(Diethylamino)-3-cyclopentyl-2-methylpropanoic acid |
Carboxylic Acid Group Reactivity: Esterification, Amidation, and Reduction Mechanisms
The carboxylic acid functional group in 2-Propenoic acid, 3-cyclopentyl-2-methyl- undergoes a variety of characteristic reactions.
Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and typically an excess of the alcohol is used to drive the reaction towards the ester product.
Amidation: Direct reaction of the carboxylic acid with an amine to form an amide is generally difficult and requires high temperatures. More efficient methods involve the activation of the carboxylic acid. Common activating agents include thionyl chloride (to form an acyl chloride) or carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). These activated intermediates readily react with primary or secondary amines to form the corresponding amides.
Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. The reaction proceeds via a tetra-alkoxyaluminate intermediate which is then hydrolyzed to yield the alcohol. It is important to note that LiAlH₄ will also reduce the carbon-carbon double bond. Selective reduction of the carboxylic acid without affecting the alkene is challenging but can sometimes be achieved using specific reagents or protection-deprotection strategies.
Cyclopentyl Ring Modifications and Functionalization
The cyclopentyl ring in 2-Propenoic acid, 3-cyclopentyl-2-methyl- is a saturated hydrocarbon moiety and is generally unreactive towards many reagents. However, functionalization can be achieved under specific conditions.
Free-Radical Halogenation: In the presence of ultraviolet (UV) light or a radical initiator, the cyclopentyl ring can undergo free-radical halogenation with reagents like chlorine (Cl₂) or bromine (Br₂). google.comsrmist.edu.in This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. The substitution will occur at the carbon atoms of the cyclopentyl ring, with a potential for a mixture of mono-, di-, and poly-halogenated products. The regioselectivity can be influenced by the stability of the resulting radical intermediates.
Pericyclic Reactions Involving the Propenoic Acid Core
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. wikipedia.org The α,β-unsaturated system of 2-Propenoic acid, 3-cyclopentyl-2-methyl- can participate as a dienophile in Diels-Alder reactions.
Diels-Alder Reaction: This [4+2] cycloaddition reaction involves the reaction of a conjugated diene with a dienophile. wikipedia.orgorganic-chemistry.org The electron-withdrawing nature of the carboxylic acid group activates the double bond of 2-Propenoic acid, 3-cyclopentyl-2-methyl-, making it a good dienophile. The reaction with a suitable diene, such as 1,3-butadiene, would lead to the formation of a cyclohexene derivative. The stereochemistry of the reaction is highly controlled, with the substituents on the dienophile retaining their relative positions in the product.
Oxidation and Reduction Pathways of 2-Propenoic Acid, 3-Cyclopentyl-2-Methyl-
Both the alkene and the carboxylic acid functionalities are susceptible to oxidation and reduction.
Oxidation:
Epoxidation: The double bond can be epoxidized using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an oxirane ring. oup.comdoubtnut.com Alternatively, epoxidation can be achieved with hydrogen peroxide in the presence of a catalyst. oup.com
Dihydroxylation: The alkene can be converted to a vicinal diol (a compound with two hydroxyl groups on adjacent carbons) using reagents like osmium tetroxide (OsO₄) followed by a reductive workup, or cold, dilute potassium permanganate (KMnO₄). This reaction proceeds via a syn-addition mechanism. wikipedia.org
Oxidative Cleavage: Strong oxidizing agents like hot, concentrated potassium permanganate or ozone (O₃) followed by an oxidative workup will cleave the double bond, leading to the formation of a ketone (from the β-carbon) and a carboxylic acid (from the α-carbon which is further oxidized).
Reduction:
Catalytic Hydrogenation: The carbon-carbon double bond can be readily reduced to a single bond by catalytic hydrogenation over a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). springernature.comacs.org This reaction typically occurs under mild conditions of hydrogen pressure and temperature and will yield 3-cyclopentyl-2-methylpropanoic acid. Under more forcing conditions, the carboxylic acid group can also be reduced.
Table 2: Predicted Oxidation and Reduction Reactions
| Reaction Type | Reagent | Functional Group Targeted | Expected Product |
|---|---|---|---|
| Epoxidation | m-CPBA | Alkene | 3-(3-Cyclopentyl-2-methyloxiran-2-yl)propanoic acid |
| Dihydroxylation | OsO₄, NMO | Alkene | 3-Cyclopentyl-2,3-dihydroxy-2-methylpropanoic acid |
| Catalytic Hydrogenation | H₂, Pd/C | Alkene | 3-Cyclopentyl-2-methylpropanoic acid |
| Reduction | LiAlH₄ | Carboxylic Acid & Alkene | 3-Cyclopentyl-2-methylpropan-1-ol |
Polymerization Mechanisms Involving 2-Propenoic Acid, 3-Cyclopentyl-2-Methyl-
Derivatives of acrylic acid are well-known to undergo polymerization. 2-Propenoic acid, 3-cyclopentyl-2-methyl- can act as a monomer in addition polymerization reactions.
Free-Radical Polymerization: This is the most common method for polymerizing acrylic acid and its derivatives. The polymerization is initiated by a free-radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The initiator generates free radicals which add to the double bond of the monomer, creating a new radical that can then add to another monomer unit, propagating the polymer chain. The process terminates when two radicals combine or disproportionate. The resulting polymer would have a backbone of repeating 3-cyclopentyl-2-methyl-2-propenoic acid units. libretexts.org
Advanced Spectroscopic Characterization Methodologies for 2 Propenoic Acid, 3 Cyclopentyl 2 Methyl
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Elucidaion
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of the atomic connectivity and spatial arrangement can be assembled.
One-dimensional NMR provides fundamental information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 2-Propenoic acid, 3-cyclopentyl-2-methyl- is expected to show distinct signals for each unique proton environment. The carboxylic acid proton is anticipated to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-12 ppm, due to its acidic nature and hydrogen bonding. oregonstate.edu The vinylic proton on the propenoic acid moiety is expected to resonate as a singlet or a narrow triplet (due to allylic coupling) around 6.0-6.5 ppm. The protons of the cyclopentyl group will appear as a series of multiplets in the upfield region, generally between 1.0 and 2.2 ppm. The methine proton on the cyclopentyl ring, being adjacent to the propenoic acid group, would be the most downfield of this group. The methyl group attached to the double bond is predicted to show a singlet around 1.8-2.0 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon atoms and their functional groups. The carbonyl carbon of the carboxylic acid is the most deshielded, with a predicted chemical shift in the range of 170-180 ppm. oregonstate.edu The sp²-hybridized carbons of the alkene will appear between 125 and 145 ppm. The carbons of the cyclopentyl ring are expected to resonate in the aliphatic region, typically between 25 and 45 ppm, with the carbon attached to the propenoic acid group being the most downfield. The methyl carbon is anticipated to have a chemical shift in the range of 15-20 ppm.
Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 (br s) | 170 - 180 |
| Vinylic Proton (=CH-) | 6.0 - 6.5 (s or narrow t) | 125 - 135 |
| Vinylic Carbon (-C(CH₃)=) | - | 135 - 145 |
| Methyl (-CH₃) | 1.8 - 2.0 (s) | 15 - 20 |
| Cyclopentyl Methine (-CH-) | 2.0 - 2.5 (m) | 40 - 45 |
| Cyclopentyl Methylene (B1212753) (-CH₂-) | 1.2 - 1.9 (m) | 25 - 35 |
| Cyclopentyl Methylene (-CH₂-) | 1.0 - 1.8 (m) | 25 - 30 |
Two-dimensional NMR experiments are essential for establishing the connectivity between atoms and deducing the stereochemistry of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For 2-Propenoic acid, 3-cyclopentyl-2-methyl-, COSY would show correlations between the methine proton of the cyclopentyl ring and the adjacent methylene protons. It would also show correlations among the different methylene protons within the cyclopentyl ring, helping to trace the ring structure. A weak correlation might be observed between the vinylic proton and the adjacent cyclopentyl methine proton (allylic coupling).
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu This is crucial for definitively assigning the carbon signals based on their attached protons. For instance, the signal for the vinylic proton would correlate with the signal for the vinylic carbon, and the methyl protons would correlate with the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range (typically 2-3 bond) correlations between protons and carbons. columbia.edu This is invaluable for connecting different fragments of the molecule. Key expected correlations include:
The carboxylic acid proton to the carbonyl carbon and the adjacent vinylic carbon.
The methyl protons to both vinylic carbons and potentially the carbonyl carbon.
The vinylic proton to the adjacent cyclopentyl methine carbon and the carbonyl carbon.
The cyclopentyl methine proton to the vinylic carbons and other carbons within the cyclopentyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is critical for determining stereochemistry. In this molecule, a NOESY experiment could potentially show a spatial correlation between the methyl group protons and the vinylic proton, or between the methyl group and the protons on the cyclopentyl ring, depending on the preferred conformation.
Mass Spectrometry (MS) Methodologies for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and formula of a compound, as well as providing structural information through fragmentation analysis.
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. mdpi.com For 2-Propenoic acid, 3-cyclopentyl-2-methyl- (C₉H₁₄O₂), the expected exact mass of the molecular ion [M]⁺˙ or the protonated molecule [M+H]⁺ can be calculated with high precision.
Predicted HRMS Data
| Ion | Formula | Calculated Exact Mass |
| [M]⁺˙ | C₉H₁₄O₂ | 154.0994 |
| [M+H]⁺ | C₉H₁₅O₂ | 155.1072 |
| [M+Na]⁺ | C₉H₁₄NaO₂ | 177.0891 |
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a series of product ions. The fragmentation pattern provides valuable information about the molecule's structure. unt.edu For 2-Propenoic acid, 3-cyclopentyl-2-methyl-, common fragmentation pathways for carboxylic acids would be expected. youtube.com A primary fragmentation would likely be the loss of a water molecule (H₂O) from the carboxylic acid group. Another characteristic fragmentation is the loss of the carboxyl group as CO₂. Cleavage of the bond between the cyclopentyl group and the propenoic acid moiety would also be a likely fragmentation pathway.
Predicted Key MS/MS Fragments
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment |
| 154 | H₂O | 136 | Ion resulting from dehydration |
| 154 | CO₂ | 110 | Ion from decarboxylation |
| 154 | C₅H₉• (cyclopentyl radical) | 85 | [CH₃-C(COOH)=CH]⁺ |
| 154 | COOH• (carboxyl radical) | 109 | [C₅H₉-CH=C(CH₃)]⁺ |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, such as IR and Raman, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of 2-Propenoic acid, 3-cyclopentyl-2-methyl- is expected to show a very broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid, which is broadened due to hydrogen bonding. oregonstate.edu A strong, sharp absorption band for the C=O stretch of the conjugated carboxylic acid is expected around 1690-1710 cm⁻¹. spectroscopyonline.com The C=C stretching vibration of the alkene should appear in the 1620-1650 cm⁻¹ region. C-H stretching vibrations for the sp³ hybridized carbons of the cyclopentyl and methyl groups will be observed just below 3000 cm⁻¹, while the sp² C-H stretch will be just above 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C double bond, being a relatively non-polar bond, is expected to show a strong signal in the Raman spectrum in the 1620-1650 cm⁻¹ region. The C=O stretch will also be visible, though typically weaker than in the IR spectrum. The various C-H and C-C single bond vibrations of the aliphatic portions will also be present in the fingerprint region.
Predicted IR and Raman Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Carboxylic Acid (-OH) | O-H stretch | 2500-3300 (very broad) | Weak |
| Carbonyl (-C=O) | C=O stretch | 1690-1710 (strong) | Moderate |
| Alkene (-C=C-) | C=C stretch | 1620-1650 (medium) | Strong |
| Alkene (=C-H) | C-H stretch | ~3050 (medium) | Medium |
| Alkyl (-C-H) | C-H stretch | 2850-2960 (strong) | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For 2-Propenoic acid, 3-cyclopentyl-2-methyl-, the key chromophore is the α,β-unsaturated carboxylic acid moiety. This conjugated system gives rise to characteristic electronic transitions that can be observed in the UV region.
The primary electronic transitions expected for this compound are the π → π* (pi to pi star) and the n → π* (n to pi star) transitions.
π → π Transition:* This is a high-energy, high-intensity transition associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the C=C and C=O double bonds. For α,β-unsaturated carbonyl compounds, these transitions typically result in strong absorption bands. In acrylic acid, the parent compound, this transition is observed at high energies. nsf.govresearchgate.net The presence of alkyl substituents (the methyl and cyclopentyl groups) on the chromophore is expected to cause a bathochromic (red) shift, moving the absorption maximum (λmax) to a longer wavelength compared to unsubstituted acrylic acid. youtube.com
n → π Transition:* This transition involves the excitation of a non-bonding electron from one of the lone pairs on the carbonyl oxygen atom to the π* antibonding orbital. The n → π* transition is of lower energy and significantly weaker intensity (a "forbidden" transition) than the π → π* transition. rsc.org This band is often observed as a shoulder on the tail of the much stronger π → π* absorption band. The polarity of the solvent can influence the position of this absorption; polar, protic solvents can lead to a hypsochromic (blue) shift due to stabilization of the non-bonding orbital through hydrogen bonding.
The predicted UV-Vis absorption data for 2-Propenoic acid, 3-cyclopentyl-2-methyl-, based on analogous structures, are summarized in the table below.
| Transition | Typical Wavelength Range (nm) | Typical Molar Absorptivity (ε, M⁻¹cm⁻¹) | Notes |
| π → π | 200 - 230 | 10,000 - 20,000 | High-intensity absorption. Position is sensitive to substitution and solvent. |
| n → π | 280 - 320 | 10 - 100 | Low-intensity absorption, often appears as a weak shoulder. |
This is an interactive data table. You can sort and filter the data as needed.
Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment
The presence of a stereocenter at the C2 position, bearing the methyl group, makes 2-Propenoic acid, 3-cyclopentyl-2-methyl- a chiral molecule existing as two enantiomers (R and S). Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for determining the absolute configuration of such molecules. These methods measure the differential interaction of the molecule with left and right circularly polarized light. nih.govacs.org
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left and right circularly polarized light (Δε = εL - εR) as a function of wavelength. A CD spectrum displays positive or negative peaks, known as Cotton effects, corresponding to the electronic transitions of the chromophore. For this molecule, the carboxylic acid chromophore will give rise to CD signals corresponding to its n → π* and π → π* transitions. The sign of the Cotton effect is directly related to the stereochemistry of the chiral center. acs.orgnih.gov While empirical rules can sometimes be used to correlate the sign of the Cotton effect to the absolute configuration, computational modeling is often employed for a more definitive assignment. nih.gov
Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of optical rotation as a function of wavelength. An ORD spectrum shows a characteristic curve, and the combination of a peak and a trough around an absorption maximum is also known as a Cotton effect. CD and ORD provide complementary information and are mathematically related through the Kronig-Kramers transforms.
The expected chiroptical data are based on studies of similar chiral carboxylic acids. nih.govresearchgate.net The n → π* transition of the carboxyl group is particularly sensitive to the local stereochemical environment and typically provides a clear Cotton effect that is instrumental in stereochemical assignment.
| Transition | Approximate Wavelength (nm) | Expected Observation | Application |
| n → π | 280 - 320 | A distinct Cotton effect (positive or negative peak) in the CD spectrum. | The sign of the Cotton effect is highly sensitive to the absolute configuration (R/S) at the C2 stereocenter. |
| π → π | 200 - 230 | A more intense Cotton effect in the CD spectrum. | Confirms the stereochemical assignment and provides information about the conformation of the molecule. |
This is an interactive data table. You can sort and filter the data as needed.
X-Ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful method for unambiguously determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. This technique would provide a definitive structural model of 2-Propenoic acid, 3-cyclopentyl-2-methyl-, assuming a suitable single crystal can be grown.
The analysis of the diffraction pattern produced when X-rays are passed through the crystal allows for the calculation of an electron density map, from which the positions of individual atoms can be determined with high precision. The key information obtained from a successful crystallographic analysis includes:
Absolute Configuration: For a chiral molecule crystallized in a non-centrosymmetric space group, anomalous dispersion effects can be used to determine the absolute stereochemistry (R or S configuration) without ambiguity.
Molecular Conformation: Precise bond lengths, bond angles, and torsion angles that define the exact shape of the molecule in the solid state. This would reveal the planarity of the propenoic acid group and the preferred orientation of the cyclopentyl ring relative to the rest of the molecule.
Intermolecular Interactions: In the solid state, carboxylic acids typically form hydrogen-bonded dimers. X-ray crystallography would elucidate the specific hydrogen bonding network and other intermolecular forces (e.g., van der Waals interactions) that govern the crystal packing.
While a crystal structure for the specific title compound is not publicly available, data from similar structures, such as trans-3-phenyl-2-propenoic acid, confirm the formation of hydrogen-bonded dimers in the solid state. bjmu.edu.cn
| Parameter | Information Provided | Typical Expected Values / Observations |
| Crystal System & Space Group | The symmetry of the crystal lattice. | e.g., Monoclinic, P2₁/c |
| Unit Cell Dimensions | The size and shape of the repeating unit of the crystal. | a, b, c (Å); α, β, γ (°) |
| Bond Lengths | The distances between bonded atoms. | C=O (~1.25 Å), C-O (~1.30 Å), C=C (~1.34 Å) |
| Bond Angles | The angles between adjacent bonds. | C-C=O (~120°), C=C-C (~120°) |
| Hydrogen Bonding | Identification of intermolecular hydrogen bonds. | O-H···O distance typically 2.6 - 2.8 Å, often forming centrosymmetric dimers. |
| Absolute Structure Parameter | A value that confirms the absolute configuration. | A value close to 0 for the correct enantiomer. |
This is an interactive data table. You can sort and filter the data as needed.
Synthesis and Characterization of Derivatives and Analogues of 2 Propenoic Acid, 3 Cyclopentyl 2 Methyl
Ester Derivatives: Synthetic Strategies and Applications
Esterification of 2-propenoic acid, 3-cyclopentyl-2-methyl- is a common strategy to modify its properties, such as volatility and solubility. These esters are often synthesized through Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst.
Synthetic Strategies:
A general approach to synthesizing these esters involves refluxing 2-propenoic acid, 3-cyclopentyl-2-methyl- with an excess of the desired alcohol (e.g., methanol, ethanol) and a catalytic amount of a strong acid like sulfuric acid. The reaction progress can be monitored by techniques such as thin-layer chromatography. Once the reaction is complete, the excess alcohol is removed, and the crude ester is purified, typically by distillation or column chromatography.
Alternative methods include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction between the carboxylic acid and the alcohol, particularly for more sterically hindered alcohols.
Applications:
Esters derived from 2-propenoic acid, 3-cyclopentyl-2-methyl- are anticipated to have applications in various industries. For instance, structurally similar esters are valued in the fragrance and flavor industry for their characteristic fruity or floral scents. vulcanchem.com The methyl ester, for example, could serve as a fragrance intermediate. vulcanchem.com Additionally, these esters, being derivatives of acrylic acid, can function as monomers in polymerization reactions to produce polymers with specific properties for use in coatings and adhesives. vulcanchem.com
Table 1: Examples of Ester Derivatives and their Potential Applications
| Ester Derivative | Synthetic Method | Potential Application |
|---|---|---|
| Methyl 3-cyclopentyl-2-methylpropenoate | Fischer Esterification | Fragrance intermediate, Monomer for polymerization |
| Ethyl 3-cyclopentyl-2-methylpropenoate | Fischer Esterification | Flavoring agent, Monomer for specialty polymers |
| Isobutyl 3-cyclopentyl-2-methylpropenoate | Acid Chloride Route | Component in coatings and adhesives |
Amide and Anhydride (B1165640) Derivatives: Synthetic Utility
Amide and anhydride derivatives of 2-propenoic acid, 3-cyclopentyl-2-methyl- are valuable intermediates in organic synthesis, offering pathways to more complex molecules.
Amide Synthesis:
The synthesis of amides typically proceeds through the conversion of the carboxylic acid to a more reactive acyl chloride. This is achieved by treating 2-propenoic acid, 3-cyclopentyl-2-methyl- with a chlorinating agent such as thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide.
These amide derivatives can serve as building blocks in the synthesis of various organic compounds, including potential biologically active molecules.
Anhydride Synthesis:
Carboxylic anhydrides can be synthesized by the dehydration of two molecules of the carboxylic acid. For 2-propenoic acid, 3-cyclopentyl-2-methyl-, this can be achieved by reacting it with a strong dehydrating agent like phosphorus pentoxide. Another common method involves the reaction of the carboxylate salt with an acyl chloride. These anhydrides are highly reactive and can be used as acylating agents in various organic transformations.
Reduction Products: Alcohols and Aldehydes Derived from 2-Propenoic Acid, 3-Cyclopentyl-2-Methyl-
The reduction of the carboxylic acid functionality in 2-propenoic acid, 3-cyclopentyl-2-methyl- can yield either the corresponding primary alcohol or aldehyde, depending on the reducing agent and reaction conditions. The presence of the α,β-unsaturated system introduces further complexity, allowing for selective reduction of either the carbonyl group or the carbon-carbon double bond.
Reduction to Alcohols:
The complete reduction of both the carboxylic acid and the double bond to a saturated primary alcohol, 3-cyclopentyl-2-methylpropan-1-ol, can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). Selective reduction of the carboxylic acid to the allylic alcohol, (E)-3-cyclopentyl-2-methylprop-2-en-1-ol, while preserving the double bond, can be accomplished using milder reducing agents or through biocatalytic methods. rsc.org For instance, carboxylic acid reductases (CARs) have been shown to effectively convert α,β-unsaturated carboxylic acids to their corresponding allylic alcohols. rsc.org
Reduction to Aldehydes:
The partial reduction of the carboxylic acid to the corresponding aldehyde, 3-cyclopentyl-2-methylpropenal, is a more challenging transformation. However, certain reagents and catalytic systems have been developed for this purpose. For example, the use of hindered reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures can selectively reduce carboxylic acids to aldehydes. Additionally, copper hydride-catalyzed asymmetric reduction of α,β-unsaturated carboxylic acids has been reported to yield saturated β-chiral aldehydes. nih.govorganic-chemistry.org
Table 2: Potential Reduction Products and Synthetic Methods
| Product Name | Product Type | Potential Synthetic Method |
|---|---|---|
| 3-Cyclopentyl-2-methylpropan-1-ol | Saturated Alcohol | Lithium Aluminum Hydride (LiAlH₄) |
| (E)-3-Cyclopentyl-2-methylprop-2-en-1-ol | Allylic Alcohol | Carboxylic Acid Reductase (CAR) |
| 3-Cyclopentyl-2-methylpropenal | Unsaturated Aldehyde | Diisobutylaluminium Hydride (DIBAL-H) at low temp. |
| 3-Cyclopentyl-2-methylpropanal | Saturated Aldehyde | Copper Hydride (CuH) Catalysis |
Structural Analogues with Modified Cyclopentyl Moieties
The synthesis of structural analogues with modified cyclopentyl moieties allows for the investigation of structure-activity relationships and the fine-tuning of the molecule's properties. Modifications can include the introduction of substituents on the cyclopentyl ring or altering the ring size to other cycloalkyl groups.
The synthesis of such analogues often starts from a modified cyclopentanone (B42830) or other cyclic ketone. For example, a substituted cyclopentanone can undergo a similar synthetic sequence as the parent compound to yield the desired analogue. finechemicals.com.cn Alternatively, cycloalkyl groups can be introduced through Michael addition reactions of enamines with acrylate (B77674) esters. finechemicals.com.cn
Analogues with Altered Alkene Substitutions
Modification of the substituents on the alkene portion of 2-propenoic acid, 3-cyclopentyl-2-methyl- can significantly impact its reactivity and polymerizability. Analogues can be synthesized with different groups at the α- and β-positions of the propenoic acid backbone.
For instance, analogues with different alkyl groups at the α-position can be prepared by starting with the appropriately substituted propionic acid derivative. The introduction of substituents at the β-position can be achieved through various condensation reactions. For example, the Knoevenagel condensation of a cyclopentyl-substituted aldehyde or ketone with a derivative of malonic acid can lead to a variety of β-substituted propenoic acids.
Copolymerization with Monomers Derived from 2-Propenoic Acid, 3-Cyclopentyl-2-Methyl-
The ester and amide derivatives of 2-propenoic acid, 3-cyclopentyl-2-methyl- can act as functional monomers in copolymerization reactions. The bulky cyclopentyl group is expected to influence the properties of the resulting copolymer, potentially increasing its thermal stability and altering its mechanical properties.
These monomers can be copolymerized with common vinyl monomers such as styrene, methyl methacrylate, and butyl acrylate using free-radical polymerization techniques. acs.orgscienceandtechnology.com.vn The incorporation of the 3-cyclopentyl-2-methylpropenoate monomer into a polymer chain can introduce unique properties. For instance, in a copolymer with methyl methacrylate, the bulky cyclopentyl group could disrupt chain packing, leading to a lower glass transition temperature and increased flexibility compared to pure polymethyl methacrylate. scienceandtechnology.com.vn The specific properties of the copolymer can be tailored by adjusting the ratio of the comonomers in the polymerization feed.
Table 3: Potential Copolymers and their Expected Properties
| Comonomer 1 | Comonomer 2 | Expected Copolymer Property |
|---|---|---|
| Methyl 3-cyclopentyl-2-methylpropenoate | Styrene | Increased thermal stability, altered refractive index |
| Ethyl 3-cyclopentyl-2-methylpropenoate | Methyl Methacrylate | Modified glass transition temperature and flexibility |
| N-benzyl-3-cyclopentyl-2-methylpropenamide | Butyl Acrylate | Enhanced hydrophobicity and adhesion |
Mechanistic Investigations of in Vitro Molecular Interactions Involving 2 Propenoic Acid, 3 Cyclopentyl 2 Methyl
Enzyme-Substrate Interaction Studies at the Molecular Level
Currently, there is a lack of specific published research detailing the direct interaction of 2-Propenoic acid, 3-cyclopentyl-2-methyl- with specific enzymes. Future research in this area would involve screening the compound against a panel of enzymes to identify potential inhibitory or activating effects. Such studies would utilize kinetic assays to determine parameters like the inhibition constant (Kᵢ) or the activation constant (Kₐ), providing a quantitative measure of the compound's potency and mechanism of action. Spectrophotometric or fluorometric methods would be employed to monitor enzyme activity in the presence of varying concentrations of the compound.
Table 1: Hypothetical Enzyme Inhibition Profile for 2-Propenoic acid, 3-cyclopentyl-2-methyl-
| Enzyme Target | Assay Type | Key Parameters | Putative Interaction |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Fluorometric | IC₅₀ | Competitive Inhibition |
| 5-Lipoxygenase (5-LOX) | Spectrophotometric | Kᵢ | Non-competitive Inhibition |
Receptor Binding and Ligand-Target Interactions in Vitro
The exploration of 2-Propenoic acid, 3-cyclopentyl-2-methyl- as a potential ligand for various receptors is a critical area of investigation. Radioligand binding assays are a primary tool for this purpose, allowing for the determination of binding affinity (Kᵢ) and selectivity for specific receptor subtypes. These experiments would involve incubating the compound with cell membranes expressing the target receptor in the presence of a known radiolabeled ligand. The ability of the compound to displace the radioligand would indicate a direct binding interaction.
Table 2: Prospective Receptor Binding Affinity for 2-Propenoic acid, 3-cyclopentyl-2-methyl-
| Receptor Target | Radioligand | Binding Affinity (Kᵢ) | Functional Assay |
|---|---|---|---|
| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | [³H]-Rosiglitazone | To be determined | Luciferase Reporter Assay |
| Retinoid X Receptor Alpha (RXRα) | [³H]-9-cis-Retinoic Acid | To be determined | Co-activator Recruitment Assay |
Cellular Pathway Modulation at the Biochemical Level (In Vitro Context)
To understand the downstream effects of potential enzyme or receptor interactions, in vitro studies on cellular pathways are essential. These investigations would utilize cultured cell lines to examine how 2-Propenoic acid, 3-cyclopentyl-2-methyl- influences specific signaling cascades. Techniques such as Western blotting would be employed to measure changes in protein phosphorylation or expression levels of key pathway components. Reporter gene assays, where a reporter gene is placed under the control of a specific response element, could also quantify the activation or inhibition of a particular pathway.
Table 3: Potential In Vitro Cellular Pathway Modulation by 2-Propenoic acid, 3-cyclopentyl-2-methyl-
| Cell Line | Pathway Investigated | Key Biomarker | Measurement Technique |
|---|---|---|---|
| RAW 264.7 Macrophages | NF-κB Signaling | Phospho-p65 | Western Blot |
| 3T3-L1 Adipocytes | Adipogenesis | PPARγ expression | qPCR |
Structure-Mechanistic Relationship Studies
Understanding the relationship between the chemical structure of 2-Propenoic acid, 3-cyclopentyl-2-methyl- and its biological activity is fundamental for any future development. These studies would involve synthesizing and testing a series of structural analogs of the parent compound. By systematically modifying different parts of the molecule, such as the cyclopentyl ring, the methyl group, or the propenoic acid moiety, researchers can identify the key structural features required for its biological activity. Computational modeling and molecular docking studies would complement these experimental approaches by predicting how the compound and its analogs bind to their biological targets at the atomic level. This integrated approach allows for the elucidation of a structure-activity relationship (SAR), which is crucial for optimizing the compound's potency and selectivity.
Emerging Applications of 2 Propenoic Acid, 3 Cyclopentyl 2 Methyl and Its Derivatives Non Biomedical/non Clinical
Applications in Polymer Chemistry and Materials Science (e.g., monomers, cross-linkers)
The presence of a polymerizable double bond in the propenoic acid structure of 2-propenoic acid, 3-cyclopentyl-2-methyl- suggests its potential utility as a monomer in polymer chemistry. In theory, the vinyl group can undergo radical or anionic polymerization to form polymers. The incorporation of the bulky cyclopentyl group and the methyl group along the polymer backbone could impart unique physical properties to the resulting material, such as altered thermal stability, solubility, and mechanical characteristics, compared to polymers derived from simpler acrylic monomers.
These polymers could potentially find use in specialized coatings or adhesives where specific material properties are desired. However, there is a lack of specific research findings or documented applications for polymers synthesized from 2-propenoic acid, 3-cyclopentyl-2-methyl-.
Table 1: Potential Polymerization Characteristics of 2-Propenoic acid, 3-cyclopentyl-2-methyl-
| Property | Data |
|---|---|
| Polymerization Methods | Radical, Anionic (Theoretical) |
| Potential Polymer Properties | Data not available |
| Documented Applications | Data not available |
Role in Specialty Chemical Synthesis
While derivatives of propenoic acid are fundamental building blocks in organic synthesis, specific applications of 2-propenoic acid, 3-cyclopentyl-2-methyl- as a precursor in the synthesis of specialty chemicals are not well-documented in available literature. Its structure suggests it could be a Michael acceptor, allowing for the introduction of the 3-cyclopentyl-2-methylpropanoyl moiety into larger molecules. Esterification of the carboxylic acid group could also lead to derivatives with potential uses, for instance, in the fragrance industry, though specific odor profiles of such esters have not been characterized. vulcanchem.com
Potential as Chemical Intermediates in Industrial Processes
As a functionalized carboxylic acid, 2-propenoic acid, 3-cyclopentyl-2-methyl- has the potential to serve as a chemical intermediate. The carboxylic acid and the double bond offer two reactive sites for further chemical transformations. For instance, hydrogenation of the double bond would yield 3-cyclopentyl-2-methylpropanoic acid, a saturated carboxylic acid. nih.gov While related cyclopentyl-containing propanoic acids are used as intermediates in pharmaceutical synthesis, the industrial application of 2-propenoic acid, 3-cyclopentyl-2-methyl- as an intermediate for non-biomedical products is not currently established in scientific and technical publications.
Table 2: Potential Industrial Intermediate Profile
| Intermediate For | Reaction Type | Documented Industrial Processes |
|---|---|---|
| Data not available | Data not available | Data not available |
Catalysis and Ligand Design Applications
There is no available research indicating the use of 2-propenoic acid, 3-cyclopentyl-2-methyl- or its derivatives in catalysis or as ligands for metal complexes. While cyclopentadienyl (B1206354) groups are common in organometallic chemistry and catalysis, the cyclopentyl group in this compound does not have the aromatic character that makes the cyclopentadienyl ligand so versatile. The carboxylic acid group could theoretically be used to anchor the molecule to a catalytic support or to coordinate to a metal center, but specific examples of this application for this compound have not been found.
Exploration in Agrochemical Formulations (Mechanistic and Environmental Fate, excluding safety/toxicity profiles)
A review of the available literature did not yield any information on the exploration or application of 2-propenoic acid, 3-cyclopentyl-2-methyl- or its derivatives in agrochemical formulations. There are no studies detailing its potential mechanisms of action as an herbicide, fungicide, or insecticide, nor are there any data on its environmental fate, such as soil persistence, biodegradation pathways, or bioaccumulation potential.
Table 3: Agrochemical Profile of 2-Propenoic acid, 3-cyclopentyl-2-methyl-
| Aspect | Findings |
|---|---|
| Mechanistic Studies | Data not available |
| Environmental Fate Analysis | Data not available |
| Documented Formulations | Data not available |
Future Research Directions and Unexplored Avenues for 2 Propenoic Acid, 3 Cyclopentyl 2 Methyl
Exploration of Sustainable Synthesis Routes
Future research will likely prioritize the development of environmentally benign and efficient synthesis pathways for 2-Propenoic acid, 3-cyclopentyl-2-methyl-. Traditional methods for constructing similar molecules, such as Friedel-Crafts acylation and aldol (B89426) condensation, often rely on harsh reagents and generate significant waste. The principles of green chemistry offer a roadmap for innovation in this area.
One promising avenue is the adoption of solvent-free or "solventless" reaction conditions, which can lead to improved yields, faster reaction times, and simpler work-up procedures, thereby reducing waste. sciepub.comnih.gov For instance, modifying the classical aldol condensation to proceed without a solvent fulfills multiple green chemistry principles, including waste prevention and safer chemistry. sciepub.comyoutube.com Similarly, greener alternatives to conventional Friedel-Crafts acylation, which typically uses stoichiometric amounts of Lewis acids, are being explored. Methodologies using activating agents like methanesulfonic anhydride (B1165640), which is derived from biomass and produces no metallic or halogenated waste, represent a significant step toward sustainability. organic-chemistry.org
Biocatalysis presents another major frontier for sustainable synthesis. The use of enzymes, such as carboxylic acid reductases (CARs), could enable the synthesis and modification of α,β-unsaturated carboxylic acids under mild, aqueous conditions. rsc.orgresearchgate.net These enzymes have been shown to act on a broad range of substrates and could be harnessed to produce 2-Propenoic acid, 3-cyclopentyl-2-methyl- or its derivatives from renewable feedstocks. rsc.orgacs.org Research into engineering these enzymes for enhanced efficiency and substrate specificity will be crucial. researchgate.net
| Sustainable Approach | Key Principles & Advantages | Potential Research Focus |
| Greener Reagents | Use of non-toxic, renewable reagents (e.g., methanesulfonic anhydride). organic-chemistry.org Minimizes hazardous waste. | Developing catalytic cycles that regenerate the activating agent. |
| Solvent-Free Reactions | Eliminates organic solvents, reducing waste and environmental impact. sciepub.comnih.gov Can increase reaction rates and yields. | Optimization of temperature and mixing for solid-state or melt-phase reactions. |
| Biocatalysis | Employs enzymes (e.g., CARs) for high selectivity under mild conditions. rsc.org Utilizes renewable feedstocks. | Enzyme discovery and protein engineering to tailor catalysts for the specific substrate. |
Development of Advanced Analytical Methods for Trace Analysis
As the compound or its derivatives find applications, the need for sensitive and selective analytical methods for their detection and quantification at trace levels will become critical. This is particularly relevant for environmental monitoring, quality control in industrial processes, or metabolomic studies. Future research should focus on the application of advanced hyphenated analytical techniques.
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing complex mixtures. chemijournal.comnih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile and thermally stable compounds, while Liquid Chromatography-Mass Spectrometry (LC-MS) is versatile for a wider range of polarities and molecular weights. chemijournal.comshimadzu.com For 2-Propenoic acid, 3-cyclopentyl-2-methyl-, LC-MS would be particularly effective. Research could focus on optimizing LC separation using mixed-mode columns that provide enhanced retention and resolution for organic acids, coupled with sensitive mass detectors for selective quantification. lcms.czresearchgate.net Tandem mass spectrometry (LC-MS-MS) can further enhance selectivity by monitoring specific fragment ions, which is crucial for unambiguous identification in complex matrices. nih.gov
Further advancements could involve coupling liquid chromatography with other spectroscopic techniques like Nuclear Magnetic Resonance (LC-NMR) or Fourier-Transform Infrared Spectroscopy (LC-FTIR), providing comprehensive structural information directly from the separated components. nih.govnih.gov
| Technique | Principle | Advantages for Trace Analysis |
| GC-MS | Separates volatile compounds followed by mass-based identification. chemijournal.com | High resolution for volatile derivatives; established libraries for identification. |
| LC-MS/MS | Separates compounds in liquid phase followed by tandem mass spectrometry. nih.gov | High sensitivity and selectivity; suitable for non-volatile compounds in complex matrices. |
| LC-NMR | Couples liquid chromatography with NMR spectroscopy. nih.gov | Provides unambiguous structural elucidation of unknown derivatives or impurities. |
Computational Design of Novel Derivatives with Tailored Properties
Computational chemistry offers a powerful toolkit for accelerating the discovery of new molecules by predicting their properties before synthesis. For 2-Propenoic acid, 3-cyclopentyl-2-methyl-, future research can leverage these methods to design novel derivatives with specific, desirable characteristics. Given that structurally similar esters are used in the fragrance industry, a key application would be the design of new fragrance molecules. rsc.org
Computer-Aided Molecular Design (CAMD) frameworks, integrated with machine learning algorithms, can establish quantitative structure-activity relationships (QSAR) to predict the odor characteristics of a molecule based on its structure. encyclopedia.pubacs.org By generating rules that link molecular topology to scent profiles, these models can identify novel derivatives of the parent compound that are likely to possess specific fragrance notes (e.g., fruity, floral). researchgate.netmdpi.com
Furthermore, Density Functional Theory (DFT) calculations can be employed to predict fundamental molecular properties that govern reactivity and stability. dergipark.org.tr By calculating parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, researchers can predict the kinetic stability and chemical reactivity of designed derivatives. dergipark.org.trresearchgate.net This information is vital for prioritizing synthetic targets and predicting their behavior in polymerization or other reactions.
| Computational Method | Objective | Predicted Properties |
| CAMD/Machine Learning | Design of molecules with specific odor profiles. researchgate.netmdpi.com | Odor character, intensity, vapor pressure, solubility. |
| DFT Calculations | Prediction of molecular structure and reactivity. dergipark.org.trresearchgate.net | Optimized geometry, HOMO-LUMO gap, electronic structure, kinetic stability. |
| QSAR | Establish relationships between molecular structure and properties. acs.org | Biological activity, environmental fate, physical properties. |
Interdisciplinary Research at the Interface of Organic Synthesis and Materials Science
The propenoic acid moiety is an acrylic monomer, a fundamental building block for a vast range of polymers. britannica.comgellnerindustrial.com The unique 3-cyclopentyl-2-methyl substitution pattern presents an opportunity for creating novel polymers with tailored properties, bridging organic synthesis with materials science.
Future research should explore the polymerization of 2-Propenoic acid, 3-cyclopentyl-2-methyl- and its esters. The bulky cyclopentyl group can be expected to influence the polymer's properties, such as its glass transition temperature (Tg), rigidity, and thermal stability. By copolymerizing this monomer with other acrylates, formulators can fine-tune the characteristics of the resulting material for specific applications, including advanced coatings, adhesives, and sealants. gellnerindustrial.comrsc.org
An exciting area of exploration is the development of "smart" or functional polymers. By synthesizing derivatives of the parent compound that contain additional functional groups, it may be possible to create polymers for specialized applications. For example, incorporating hydroxyl or catechol functionalities could lead to the development of advanced bio-adhesives or hydrogels for biomedical uses. nih.govacs.org The cross-linking of these functional acrylic polymers can create robust three-dimensional networks, yielding high-strength materials with enhanced chemical and thermal resistance. rsc.org
Addressing Stereochemical Challenges in Derivatives' Synthesis
The structure of 2-Propenoic acid, 3-cyclopentyl-2-methyl- contains a chiral center at the second carbon (C2). While the parent compound may be synthesized as a racemate, many of its potential applications, particularly in pharmacology or as chiral building blocks, would require enantiomerically pure forms. This presents significant challenges and opportunities in the field of asymmetric synthesis.
Future work should focus on developing stereoselective synthetic routes to derivatives of this compound. One key strategy is the asymmetric hydrogenation of the α,β-double bond, which is a powerful method for producing chiral α-substituted propanoic acids with high enantiomeric excess (e.e.). acs.org This would involve the screening and development of chiral transition metal catalysts (e.g., based on ruthenium or rhodium) that can effectively control the stereochemical outcome of the reduction. acs.orgmdpi.com
Another important approach involves the use of chiral auxiliaries. du.ac.in In this method, the achiral substrate is temporarily attached to an enantiomerically pure molecule (the auxiliary), which directs the stereochemistry of a subsequent reaction. The auxiliary is then removed to yield the desired chiral product. uwindsor.ca Investigating the application of well-established chiral auxiliaries, such as Evans N-acyloxazolidinones, to control additions to the propenoic acid system could provide reliable access to specific stereoisomers. du.ac.in These stereochemical challenges are central to unlocking the full potential of the compound's derivatives as complex, high-value molecules.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-cyclopentyl-2-methyl-2-propenoic acid, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis of substituted propenoic acids typically involves esterification or Michael addition reactions. For cyclopentyl derivatives, esterification of the cyclopentanol precursor with acrylic acid derivatives under acid catalysis (e.g., sulfuric acid) is common. Optimization may include temperature control (e.g., 60–80°C to avoid side reactions) and solvent selection (e.g., toluene for azeotropic water removal). Post-synthesis purification via fractional distillation or recrystallization is critical, as seen in similar esterification protocols for 3-phenylpropenoic acid derivatives .
Q. How should researchers characterize the purity and structural integrity of 3-cyclopentyl-2-methyl-2-propenoic acid?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions and stereochemistry. Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) can assess purity (>95% recommended for research-grade compounds). For example, NMR data for structurally analogous compounds like 3-phenyl-2-propenoic acid (δ 7.2–7.6 ppm for aromatic protons) and methyl esters (δ 3.6–3.8 ppm for methoxy groups) provide reference frameworks .
Q. What solvents are compatible with this compound for experimental applications?
- Methodological Answer : Polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are suitable for dissolution, while non-polar solvents (e.g., hexane) may precipitate the compound. Solubility testing at 25°C using incremental solvent additions under stirring is advised. Density and boiling point predictions (e.g., 1.10–1.15 g/cm³ and ~200–220°C) from similar propenoic acid esters can guide solvent selection .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 3-cyclopentyl-2-methyl-2-propenoic acid in polymerization or copolymerization reactions?
- Methodological Answer : Density functional theory (DFT) calculations can model electron density around the α,β-unsaturated carbonyl group to predict radical or anionic polymerization initiation sites. Compare with known data for 2-methyl-2-propenoic acid derivatives, where the methyl group sterically hinders reactivity at the β-position, favoring α-site reactions . Molecular dynamics simulations may further assess copolymer compatibility with monomers like ethenyl acetate .
Q. What strategies resolve contradictions in reported physical properties (e.g., boiling point, density) for this compound?
- Methodological Answer : Discrepancies often arise from impurities or measurement techniques. For example, predicted boiling points (405°C for some esters ) may conflict with experimental data due to decomposition. Validate via differential scanning calorimetry (DSC) to detect thermal stability thresholds. Cross-reference with high-purity standards and replicate measurements under inert atmospheres .
Q. How does the cyclopentyl substituent influence the compound’s adsorption behavior on catalytic surfaces?
- Methodological Answer : Cyclopentyl groups increase hydrophobicity, reducing adsorption on polar surfaces like silica. Use quartz crystal microbalance (QCM) studies to quantify adsorption kinetics in non-polar solvents. Compare with 3-phenyl analogs, where aromatic π-interactions enhance binding to metal catalysts . Surface-enhanced Raman spectroscopy (SERS) can further probe interfacial interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
